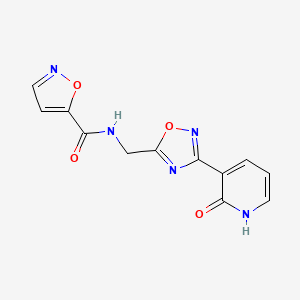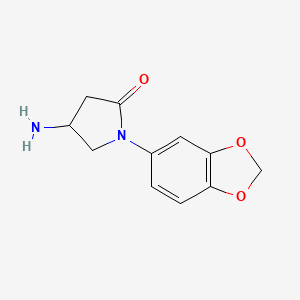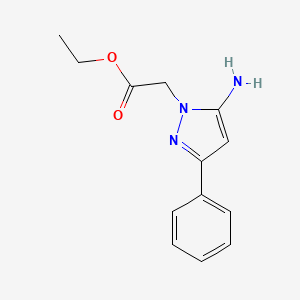![molecular formula C26H25N5O5 B2567753 Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-55-8](/img/no-structure.png)
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized compounds related to the requested chemical structure and evaluated their antimicrobial properties. For instance, the synthesis of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives showed significant in-vitro antibacterial activity against organisms like S. aureus and E.coli, as well as antifungal activity against C. albicans (Khanage, Mohite, & Pandhare, 2020). These findings suggest potential applications of related compounds in developing new antimicrobial agents.
Fluorescence and Photophysical Properties
Compounds with structures similar to the requested chemical have been studied for their photophysical properties. N-2-Aryl-1,2,3-Triazoles, for example, exhibited fluorescent properties in solution, emitting in the blue and green region. These compounds are of interest for applications in materials science and as fluorescent probes due to their stability and emission properties (Padalkar, Lanke, Chemate, & Sekar, 2015).
Structural Chemistry
The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired physical, chemical, or biological properties. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate revealed insights into the molecular conformations and interactions within the crystal, contributing to the understanding of its stability and reactivity (Li, Liu, Zhu, Chen, & Sun, 2015).
Cancer Research
Imidazole derivatives, which are structurally related to the requested compound, have shown potential in cancer research by inducing apoptosis and cellular senescence. These compounds, synthesized via multicomponent reactions, demonstrated anticancer potential against various cancer cell lines, suggesting their utility in the development of new anticancer therapies (Sharma, Ramesh, Singh, Srikanth, Jayaram, Duscharla, Jun, Ummanni, & Malhotra, 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-methoxybenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid followed by the addition of benzyl bromide and acetic anhydride. The resulting product is then purified through recrystallization.", "Starting Materials": [ "2-methoxybenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid", "benzyl bromide", "acetic anhydride", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 g, 7.0 mmol) and 4,7,8-trimethyl-1,3-dioxopurine-2-carboxylic acid (1.5 g, 6.5 mmol) in 20 mL of diethyl ether.", "Step 2: Add a solution of sodium hydroxide (0.5 g, 12.5 mmol) in 5 mL of water dropwise to the reaction mixture with stirring at room temperature.", "Step 3: Stir the reaction mixture for 2 hours at room temperature.", "Step 4: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2.", "Step 5: Extract the product with diethyl ether (3 x 20 mL).", "Step 6: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Dissolve the residue in 10 mL of acetic anhydride and add benzyl bromide (1.5 g, 7.0 mmol) to the reaction mixture.", "Step 9: Heat the reaction mixture at 80°C for 2 hours.", "Step 10: Cool the reaction mixture to room temperature and pour it into 50 mL of water.", "Step 11: Extract the product with diethyl ether (3 x 20 mL).", "Step 12: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure.", "Step 14: Recrystallize the product from ethanol to obtain Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate as a white solid (yield: 1.5 g, 60%)." ] } | |
Numéro CAS |
887457-55-8 |
Nom du produit |
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Formule moléculaire |
C26H25N5O5 |
Poids moléculaire |
487.516 |
Nom IUPAC |
benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 |
Clé InChI |
BATZTPOJWXTBMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2567678.png)
![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
![N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2567686.png)

![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
